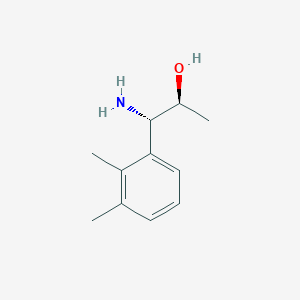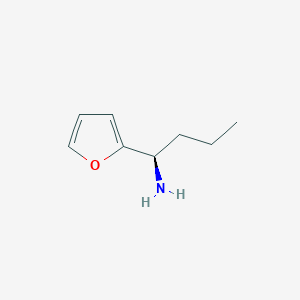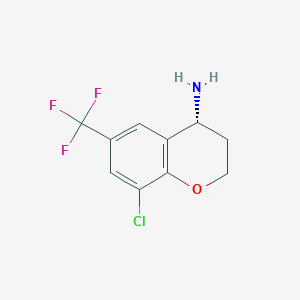
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone. The stereochemistry of the compound, indicated by (1S,2S), plays a crucial role in its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, secondary and tertiary amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(2,3-dimethylphenyl)butan-2-ol
Uniqueness
The uniqueness of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties. The compound’s ability to interact with various molecular targets makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
LQJKVQHXUMMTPL-GXSJLCMTSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H]([C@H](C)O)N)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C(C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)


![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)


![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)



